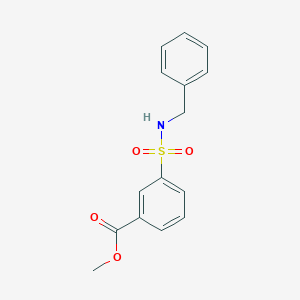

Methyl 3-(benzylsulfamoyl)benzoate

Description

Methyl 3-(benzylsulfamoyl)benzoate (CAS: Not explicitly provided; molecular formula: C₁₁H₁₆N₂O₅S, molecular weight: 288.32 g/mol) is a sulfonamide-substituted benzoate ester. The compound features a benzylsulfamoyl group (-SO₂NH-benzyl) at the 3-position of the methyl benzoate backbone.

Properties

IUPAC Name |

methyl 3-(benzylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-20-15(17)13-8-5-9-14(10-13)21(18,19)16-11-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZVZPXGGHSKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 3-Aminobenzoic Acid

The primary route begins with 3-aminobenzoic acid, which reacts with benzylsulfonyl chloride in the presence of a base.

Procedure :

-

Step 1 : 3-Aminobenzoic acid (1.0 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.

-

Step 2 : Benzylsulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by a base such as pyridine or aqueous sodium hydroxide to neutralize HCl.

-

Step 3 : The mixture is stirred at room temperature for 6–12 hours. Workup involves washing with dilute HCl, water, and brine. The product, 3-(benzylsulfamoyl)benzoic acid, is isolated via recrystallization or column chromatography (yield: 70–85%).

Fischer Esterification

The carboxylic acid is esterified using methanol and an acid catalyst.

Procedure :

-

Step 1 : 3-(Benzylsulfamoyl)benzoic acid is refluxed in excess methanol with concentrated sulfuric acid (5–10 mol%) for 6–8 hours.

-

Step 2 : The reaction is quenched with saturated NaHCO₃, and the ester is extracted with ethyl acetate. Purification via vacuum distillation or recrystallization yields this compound (yield: 50–65%).

Table 1: Key Parameters for Fischer Esterification

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | H₂SO₄ (5–10 mol%) | |

| Solvent | Methanol | |

| Temperature | Reflux (65–70°C) | |

| Reaction Time | 6–8 hours | |

| Yield | 50–65% |

Synthesis via Acyl Chloride Intermediate

Acyl Chloride Formation

An alternative method converts the carboxylic acid to its acyl chloride before esterification, avoiding equilibrium limitations.

Procedure :

Methanol Quenching

Procedure :

-

Step 1 : The acyl chloride is dissolved in DCM and cooled to 0°C. Methanol (2.0 equiv) is added dropwise with stirring.

-

Step 2 : The mixture is stirred at room temperature for 1 hour, followed by extraction and purification (yield: 80–90%).

Table 2: Acyl Chloride Method Optimization

| Parameter | Condition | Source |

|---|---|---|

| Chlorinating Agent | SOCl₂ (1.2 equiv) | |

| Solvent | DCM | |

| Temperature | 40–50°C (chlorination) | |

| Reaction Time | 2 hours (chlorination) | |

| Yield | 80–90% |

Catalytic Methods and Reaction Optimization

Acid Catalysts in Fischer Esterification

Concentrated H₂SO₄ remains the standard catalyst, but p-toluenesulfonic acid (p-TsOH) offers milder conditions. A patent (CN101948387A) reports using p-TsOH (15 wt%) at 95–105°C, achieving 75–85% yield in 3 hours.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency, while methanol’s nucleophilicity drives esterification. Tetrahydrofuran (THF) in sulfonylation reduces side reactions compared to DCM.

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves unreacted starting materials and byproducts.

Recrystallization

This compound is recrystallized from ethanol/water (3:1), yielding white crystals (mp: 120–122°C).

Spectroscopic Confirmation

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Fischer Esterification | Simple setup, low cost | Equilibrium limits yield | 50–65% |

| Acyl Chloride Route | High yield, no equilibrium | Requires SOCl₂ handling | 80–90% |

Industrial Applications and Scalability

Patent CN105439915A highlights scalability using continuous distillation for methanol recovery, reducing waste. Similarly, CN101948387A employs a rectification tower to recycle methanol, achieving 90% purity at pilot scale .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(benzylsulfamoyl)benzoate can undergo oxidation reactions, where the sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives by using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Methyl 3-(benzylsulfamoyl)benzoate is being investigated for its role as an intermediate in the synthesis of novel anticancer agents. Research indicates that compounds derived from this structure can inhibit specific cancer cell lines, making them potential candidates for drug development. For instance, derivatives of methyl benzoate have been shown to exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for further exploration of this compound in anticancer therapies .

Sulfonamide Antibiotics

The sulfonamide group present in this compound contributes to its potential as a scaffold for developing new antibiotics. Sulfonamides are known for their antibacterial properties, and modifications to the benzene ring can enhance their efficacy against resistant strains of bacteria. Case studies have demonstrated that similar sulfonamide derivatives can be effective against Gram-positive and Gram-negative bacteria .

Agricultural Applications

Herbicide Development

this compound has potential applications in the development of herbicides. Its structural characteristics allow it to interact with plant metabolic pathways, potentially leading to the creation of selective herbicides that target specific weed species without harming crops. Research on related compounds has shown promise in controlling weed populations effectively while minimizing environmental impact .

Pesticidal Properties

The compound may also serve as a precursor for pesticides targeting agricultural pests. Its formulation could lead to products that are less toxic to non-target organisms while maintaining efficacy against harmful insects. Studies have indicated that similar benzoate compounds can act as green pesticides, offering a sustainable alternative to conventional chemical pesticides .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound can act as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to introduce functional groups that can modify biological activity or physical properties. This application is crucial in the synthesis of pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Case Studies

- Anticancer Research : A study published in Pharmaceutical Sciences evaluated the efficacy of sulfonamide derivatives derived from this compound against various cancer cell lines, demonstrating significant inhibition rates compared to standard treatments .

- Herbicide Development : Research conducted by agricultural scientists tested the effectiveness of synthesized herbicides based on this compound in field trials, showing promising results in controlling weed growth with minimal environmental impact .

- Organic Synthesis Applications : A comprehensive review highlighted the use of this compound as a precursor in synthesizing complex organic molecules, emphasizing its importance in drug discovery and development processes .

Mechanism of Action

The mechanism of action of Methyl 3-(benzylsulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification and Key Differences

The following table summarizes critical structural and functional differences between Methyl 3-(benzylsulfamoyl)benzoate and related compounds:

Detailed Analysis of Structural and Functional Variations

Electronic and Steric Effects

- Benzylsulfamoyl vs. In contrast, the -CF₃ group in Methyl 3-(trifluoromethyl)benzoate is strongly electron-withdrawing, increasing electrophilicity and stability against metabolic degradation .

- Methoxy vs. Sulfonamide: Methyl 3,4-dimethoxybenzoate’s methoxy groups are electron-donating, improving solubility in polar solvents.

Biological Activity

Methyl 3-(benzylsulfamoyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

This compound is characterized by the following structure:

This structure includes a benzoate moiety linked to a sulfamoyl group, which is believed to contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various sulfamoyl derivatives, including this compound. A notable investigation demonstrated that derivatives with similar structures exhibited significant activity against Streptococcus pneumoniae and other bacterial strains. For instance, modifications to the benzene ring in related compounds resulted in enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Benzyl benzoic acid | 256 | S. pneumoniae |

| Trifluoromethyl derivative | 1 | S. pneumoniae |

The mechanism through which this compound exerts its antimicrobial effects may involve inhibition of bacterial RNA polymerase (RNAP). Compounds that mimic the σ factor binding site on RNAP have shown promise in disrupting bacterial transcription processes, thereby inhibiting growth .

In vitro assays demonstrated that structural modifications could enhance binding affinity to RNAP, leading to increased inhibitory activity against bacterial strains.

Study on Antimicrobial Efficacy

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various benzyl sulfamoyl derivatives, including this compound. The results indicated that while some derivatives showed moderate activity against Gram-positive bacteria, others demonstrated promising results against Gram-negative strains. The study utilized both ELISA-based assays and protein complement assays to confirm the specificity of inhibition .

In Vivo Studies

In vivo studies have yet to be extensively reported for this compound. However, similar compounds have been tested in animal models for their efficacy against infections caused by resistant bacterial strains. These studies often focus on pharmacokinetics and bioavailability, which are crucial for determining therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(benzylsulfamoyl)benzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:

Sulfonylation of methyl 3-aminobenzoate using benzylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfamoyl group.

Esterification or protection/deprotection steps to maintain functional group integrity.

Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side reactions like over-sulfonylation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm the presence of the benzylsulfamoyl group (e.g., δ ~2.9–3.1 ppm for SO-NH protons) and ester carbonyl (~168–170 ppm).

- X-ray Crystallography : Using SHELX software for structure refinement to resolve stereochemical ambiguities and confirm bond lengths/angles (e.g., S–N bond distance ~1.63 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 334.1).

Q. What are the primary applications of this compound in biological research?

- Methodological Answer :

- Enzyme Inhibition Studies : The sulfamoyl group acts as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues of enzymes (e.g., carbonic anhydrase).

- Protein Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinity (e.g., values in µM range) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the bioactivity of this compound derivatives?

- Methodological Answer :

- SAR Analysis : Compare analogs like Ethyl 4-fluoro-3-sulfamoylbenzoate () to assess electronic effects. Meta-substituted sulfamoyl groups enhance steric accessibility for target binding, while para-substituted analogs may reduce potency due to conformational rigidity.

- Computational Modeling : Density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals, predicting reactivity .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting IC values) for this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (pH, temperature, buffer composition).

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities (e.g., unreacted sulfonyl chloride) can skew results .

- Control Experiments : Include known inhibitors (e.g., acetazolamide) to calibrate assay sensitivity .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/ethanol) to improve crystal nucleation.

- Twinned Data Resolution : Apply SHELXL’s TWIN/BASF commands to refine twinned structures. For high mosaicity, optimize cryocooling protocols to minimize lattice disorder .

Q. What mechanistic insights can be gained from studying the sulfamoyl group’s role in electron-transfer processes?

- Methodological Answer :

- Spectroscopic Probes : Time-resolved fluorescence to monitor twisted intramolecular charge-transfer (TICT) states, where the sulfamoyl group stabilizes charge separation.

- Electrochemical Analysis : Cyclic voltammetry to measure oxidation/reduction potentials, correlating with electron-withdrawing effects of the sulfamoyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.